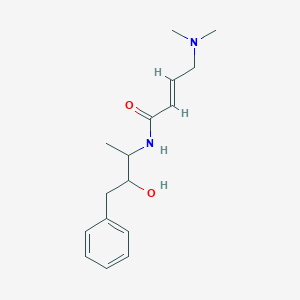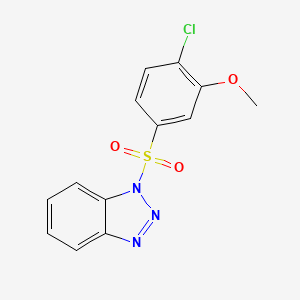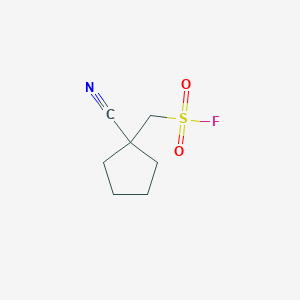![molecular formula C20H27N5O2 B2431253 4-(4-(dimethylamino)phenyl)-6-(2-(pyrrolidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1170612-04-0](/img/structure/B2431253.png)
4-(4-(dimethylamino)phenyl)-6-(2-(pyrrolidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(dimethylamino)phenyl)-6-(2-(pyrrolidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H27N5O2 and its molecular weight is 369.469. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(dimethylamino)phenyl)-6-(2-(pyrrolidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(dimethylamino)phenyl)-6-(2-(pyrrolidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
A study demonstrated the synthesis of polyfunctional fused heterocyclic compounds through reactions involving dimethylaminomethylene and ethoxymethylene with amino-thioxopyrimidinone, leading to the formation of complex heterocyclic structures. These reactions underline the compound's role in creating diverse heterocyclic compounds with potential applications in various fields, including material science and pharmacology (Hassaneen et al., 2003).
Photophysical Properties and Sensing Applications
Research on pyrimidine-phthalimide derivatives, which relate closely to the chemical structure , revealed the synthesis of atypical Aggregate-Induced Emission (AIE) chromophores. These compounds demonstrated solid-state fluorescence and solvatochromism, indicating their utility in photophysical applications such as colorimetric pH sensors and logic gates, showcasing the potential of similar compounds in sensing and optical devices (Yan et al., 2017).
Electronic and Structural Analysis for Device Applications
A detailed analysis of a diketopyrrolopyrrole derivative end-capped with a dimethylaminophenyl moiety, closely related to the compound of interest, highlighted its stability and suitability for electronic devices. The study emphasized the material's favorable electronic properties, including band gap and HOMO-LUMO energies, which contribute to its application in field-effect transistors and inverters, underscoring the relevance of such compounds in the development of stable electronic devices (Kumar et al., 2018).
Nonlinear Optical Properties
Investigations into thiopyrimidine derivatives, which share structural features with the compound , have elucidated their significant nonlinear optical (NLO) properties. These findings highlight the compounds' potential in optoelectronic applications, suggesting that similar structures could be explored for their NLO characteristics and applications in advanced optical technologies (Hussain et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been known to target various cellular structures and processes .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The compound likely affects several biochemical pathways, given its structural similarity to other bioactive compounds . .
Pharmacokinetics
The compound exhibits desirable physicochemical properties needed for oral bioavailability . All synthesized molecules of this type exhibited high GI absorption, which is a crucial property for drug development . In acute toxicity predictions, all the molecules fall under toxicity class IV .
Result of Action
The compound has shown a preference for cell growth inhibition against breast (MDA-MB-231 and MCF-7) and lung (A-549) cancer cell lines . Amongst all the molecules, one exhibited the most potent activity (GI 50 (μM)] against MDA-MB-231 (13.66±0.038), A-549 (13.62±0.041), MCF-7 (10.81±0.038) which possess trifluoro substitution at meta-position .
Action Environment
It is known that factors such as ph, temperature, and presence of other molecules can affect the action of similar compounds .
Eigenschaften
IUPAC Name |
4-[4-(dimethylamino)phenyl]-6-(2-pyrrolidin-1-ylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-23(2)15-7-5-14(6-8-15)18-17-16(21-20(27)22-18)13-25(19(17)26)12-11-24-9-3-4-10-24/h5-8,18H,3-4,9-13H2,1-2H3,(H2,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEPEGNLCVPQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CCN4CCCC4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide](/img/structure/B2431170.png)


![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acrylamide](/img/structure/B2431175.png)
methanone](/img/structure/B2431176.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2431180.png)





![ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2431191.png)
